molecular formula C16H18ClNO2S B601357 S-Clopidogrel N-Methyl Impurity CAS No. 1346605-15-9

S-Clopidogrel N-Methyl Impurity

Cat. No. B601357
M. Wt: 323.84
InChI Key:
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Description

“S-Clopidogrel N-Methyl Impurity” is a chemical compound with the molecular formula C16H18ClNO2S and a molecular weight of 323.8 . It is an impurity of Clopidogrel, a medication used to prevent blood clots .


Synthesis Analysis

The synthesis of Clopidogrel and its impurities is a complex process. A cost-effective and industrially feasible process for the preparation of Clopidogrel bisulphate has been disclosed . The process involves the conversion of 2-chloro phenyl glycine to 2-chloro phenyl glycine methyl ester hydrochloride using thionyl .


Molecular Structure Analysis

The molecular structure of “S-Clopidogrel N-Methyl Impurity” is represented by the SMILES notation: O=C(OC)C@HN©CCC2=CC=CS2 .


Physical And Chemical Properties Analysis

“S-Clopidogrel N-Methyl Impurity” has a molecular weight of 323.8 and a molecular formula of C16H18ClNO2S . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Application 1: High-Performance Liquid Chromatography

  • Summary of Application : S-Clopidogrel is used in the development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities .
  • Methods of Application : The method involves the use of a cellulose-based Chiralcel OJ-RH chiral stationary phase. The S enantiomer was baseline resolved from its R impurity (impurity C) with a mobile phase consisting of methanol/water (100:15) without any interference coming from the other two potential chiral impurities A and B .
  • Results or Outcomes : The method was partially validated and compared with that reported in the United States Pharmacopeia for the drug product .

Application 2: Capillary Electrophoresis

  • Summary of Application : S-Clopidogrel and its impurities are separated and determined by capillary electrophoresis .
  • Methods of Application : The separation of clopidogrel from its impurities A (hydrolysis product), B (racemic mixture of isomers), and C (R-enantiomer) is performed using an uncoated fused-silica capillary .
  • Results or Outcomes : The method provides an accurate, sensitive, precise, and stability-indicating reversed phase high performance liquid chromatographic (RP-HPLC) method for the analysis of clopidogrel bisulfate .

Application 3: Analytical Method Development

  • Summary of Application : S-Clopidogrel N-Methyl Impurity can be used for the analytical method development .
  • Results or Outcomes : The use of S-Clopidogrel N-Methyl Impurity in analytical method development can help in the identification and quantification of impurities in pharmaceutical products .

Application 4: Method Validation

  • Summary of Application : S-Clopidogrel N-Methyl Impurity is used in method validation .
  • Results or Outcomes : The use of S-Clopidogrel N-Methyl Impurity in method validation can help in ensuring the reliability and consistency of analytical results .

Application 5: Quality Control

  • Summary of Application : S-Clopidogrel N-Methyl Impurity can be used for Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Clopidogrel .
  • Results or Outcomes : The use of S-Clopidogrel N-Methyl Impurity in quality control can help in ensuring the quality and safety of pharmaceutical products .

Application 6: Pharmaceutical Intermediates

  • Summary of Application : S-Clopidogrel N-Methyl Impurity can be used as a pharmaceutical intermediate .
  • Results or Outcomes : The use of S-Clopidogrel N-Methyl Impurity as a pharmaceutical intermediate can help in the development of new drugs and therapies .

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKNRNOULMZHY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Clopidogrel N-Methyl Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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